(meso-Tetraphenylporphyrinato)palladium
Description
Significance of Metalloporphyrins in Catalysis, Photophysics, and Materials Science
Metalloporphyrins, the class of compounds to which PdTPP belongs, are of fundamental importance across multiple scientific disciplines. Their significance stems from their structural similarity to vital biological molecules like heme in hemoglobin and chlorophyll (B73375) in plants, often earning them the moniker "pigments of life". nih.govresearchgate.net This natural precedent, combined with their inherent stability and versatile properties, makes them prime candidates for extensive research and application. nih.govnih.gov
In Catalysis: Metalloporphyrins are crucial in catalysis because they can effectively mimic the active sites of natural enzymes. catalysis.blog The porphyrin macrocycle provides a stable, four-coordinated square-planar environment for a central metal ion, which acts as the catalytic hub. acs.org This structure allows them to facilitate a wide array of chemical reactions, including oxidations, reductions, and C-H activation. nih.govcatalysis.blog Their structural rigidity and electronic tunability enable precise control over the redox properties of the metal center, which is essential for catalytic activity. rsc.org Researchers have successfully used metalloporphyrins as catalysts for important processes like the oxidation of alkenes to epoxides and the conversion of alkanes to alcohols and ketones. nih.gov
In Photophysics: The extended π-electron systems of porphyrins give them strong light-absorbing capabilities across the visible spectrum. nih.govajchem-a.com When a metal ion is introduced, the photophysical properties of the porphyrin can be significantly altered. researchgate.net These properties are central to their use in applications like photodynamic therapy (PDT), where they act as photosensitizers that generate reactive oxygen species to treat diseases upon light irradiation. nih.govnih.govrsc.org Furthermore, their fascinating photoredox, photochemical, and fluorescent properties are exploited in the development of artificial photosynthetic systems for energy conversion and storage. rsc.orgnih.gov
In Materials Science: The stability and versatile functionality of metalloporphyrins make them excellent building blocks for advanced materials. nih.govillinois.edu Their unique electronic and optical characteristics are of special interest for creating materials with applications in optical communications, data storage, and optoelectronics. illinois.eduresearchgate.net Scientists have incorporated metalloporphyrins into various structures, including conductive polymers, molecular wires, and microporous solids. nih.govillinois.eduillinois.edu These porphyrin-based materials are also being developed for use as highly sensitive chemical sensors for detecting gases like oxygen. illinois.eduillinois.edu
Unique Attributes of Palladium(II) in Porphyrin Coordination Chemistry
Palladium(II) ions have a strong propensity to adopt a square planar coordination geometry, which fits perfectly within the rigid cavity of the porphyrin macrocycle. nih.govresearchgate.net This results in stable and well-defined complexes. The physicochemical similarity between palladium and platinum has made palladium complexes attractive subjects of study, particularly in fields where platinum analogues have shown promise. rsdjournal.org
One of the most significant features of palladium in this context is the "heavy atom effect." The presence of the heavy palladium atom enhances spin-orbit coupling, which facilitates intersystem crossing from the excited singlet state to the triplet state. This property is particularly valuable in applications that rely on the triplet state, such as:
Photodynamic Therapy (PDT): Enhanced triplet state formation leads to more efficient generation of singlet oxygen and other reactive oxygen species, making palladium porphyrins potent photosensitizers. rsc.org
Oxygen Sensing: The triplet state of palladium porphyrins is highly susceptible to quenching by molecular oxygen. This leads to strong phosphorescence that can be used to measure oxygen concentrations with high sensitivity. illinois.edufrontierspecialtychemicals.com
Photon Upconversion: The long-lived triplet state is essential for triplet-triplet annihilation, a process used in photon upconversion, which converts lower-energy light into higher-energy light. frontierspecialtychemicals.com
The coordination chemistry of palladium(II) with porphyrins and related macrocycles has been extensively explored, leading to the synthesis of a variety of complexes with tailored electronic and photophysical properties. nih.govnih.gov
Scope and Research Focus on (meso-Tetraphenylporphyrinato)palladium (PdTPP)
Research on this compound is concentrated on leveraging the unique combination of the tetraphenylporphyrin (B126558) ligand and the palladium(II) metal center. The primary areas of investigation for PdTPP and its derivatives are driven by its distinct photophysical and chemical characteristics.
Key Research Areas for PdTPP:
| Research Area | Application | Underlying Principle |
| Oxygen Sensing | Development of optical sensors for biomedical imaging and industrial process monitoring. | The phosphorescence of PdTPP is efficiently quenched by molecular oxygen, allowing for precise measurement of oxygen concentration. frontierspecialtychemicals.comchemodex.com |
| Photon Upconversion | Creating materials that convert low-energy light (e.g., near-infrared) to higher-energy visible light for applications in solar energy and bioimaging. | PdTPP acts as a sensitizer (B1316253), absorbing low-energy photons and populating a long-lived triplet state that participates in triplet-triplet annihilation. frontierspecialtychemicals.com |
| Photodynamic Therapy (PDT) | Use as a photosensitizer in cancer therapy. | Upon light activation, the palladium center enhances the generation of cytotoxic reactive oxygen species (ROS) due to the heavy atom effect. rsc.org |
| Catalysis | Exploring its use in various chemical transformations. | Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and incorporating palladium into a porphyrin framework offers a unique catalytic environment. nih.gov |
The structural and electronic properties of PdTPP can be fine-tuned through chemical modifications of the peripheral phenyl groups on the porphyrin ring. For instance, attaching different functional groups can alter its solubility, electronic properties, and ability to be incorporated into larger material frameworks, expanding its range of potential applications. researchgate.net
Structure
3D Structure of Parent
Properties
Molecular Formula |
C44H28N4Pd |
|---|---|
Molecular Weight |
719.1 g/mol |
IUPAC Name |
palladium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Pd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI Key |
XKZUJMVAIVMVLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Pd+2] |
Origin of Product |
United States |
Photophysical and Photochemical Investigations of Meso Tetraphenylporphyrinato Palladium
Ground and Excited State Dynamics
The incorporation of a palladium(II) ion into the tetraphenylporphyrin (B126558) macrocycle profoundly influences its electronic properties, leading to efficient population of the triplet excited state. This characteristic is central to its behavior and applications in areas such as photosensitization and photon upconversion.
(Meso-Tetraphenylporphyrinato)palladium exhibits characteristic absorption spectra in the visible region, dominated by an intense Soret band (or B-band) around 415-424 nm and weaker Q-bands at longer wavelengths, typically between 500 and 600 nm. mdpi.comutu.ac.in These bands correspond to π-π* transitions within the porphyrin macrocycle. The exact positions of these bands are influenced by the solvent environment. For instance, the Soret band of a similar Pd(II) porphyrin was observed at 407 nm in acetonitrile (B52724) and 424 nm in chloroform. utu.ac.in The insertion of the Pd(II) ion can lead to a broadening of the Soret band and a reduction in the number of Q-bands due to a change in the porphyrin's symmetry from D2h to D4h. mdpi.com
The emission properties are also solvent-dependent. Due to the efficient intersystem crossing, fluorescence from the singlet excited state is largely quenched. Instead, the molecule exhibits strong phosphorescence from the triplet excited state.
| Solvent | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Emission (Phosphorescence) (λmax, nm) |
|---|---|---|---|
| Acetonitrile | 402-407 | 520-525, 553-561 | ~665-680 |
| Chloroform | 401-424 | 521-527, 553-561 | Data Not Available |
| Dimethylformamide (DMF) | 405 | 526, 560 | Data Not Available |
| Tetrahydrofuran (B95107) (THF) | 404 | 524, 555 | Data Not Available |
The heavy atom effect of the central palladium ion dramatically enhances the rate of intersystem crossing from the first excited singlet state (S1) to the first excited triplet state (T1). nih.gov This results in very weak fluorescence, as the S1 state is rapidly depopulated. Consequently, this compound is known for its strong phosphorescence at room temperature, an emission that arises from the radiative decay of the T1 state back to the ground state (S0). utu.ac.in
The phosphorescence of Pd(II) porphyrins typically appears in the red to near-infrared region of the spectrum, with reported emission peaks for similar compounds around 665-680 nm. utu.ac.in The quantum yield of phosphorescence (Φp) for some palladium tetrabenzoporphyrins can be as high as 25%. nih.gov
| Property | Value | Notes |
|---|---|---|
| Fluorescence Quantum Yield (Φf) | Very low (generally not reported) | Due to efficient intersystem crossing. |
| Phosphorescence Quantum Yield (Φp) | Up to 0.25 for related compounds | Indicates efficient radiative decay from the triplet state. |
| Phosphorescence Lifetime (τp) | Shorter in aerated solutions | Quenched by molecular oxygen. |
The lifetime of the triplet state (τT) is a crucial parameter that dictates the efficiency of subsequent photochemical processes, such as energy transfer to molecular oxygen. The triplet lifetime of this compound is significantly affected by the presence of quenchers, most notably molecular oxygen. In deaerated solutions, the triplet lifetimes of palladium porphyrins can be on the order of several hundred microseconds. However, in aerated solutions, the lifetime is substantially shorter due to efficient quenching by oxygen. For instance, the triplet lifetime of a related palladium porphyrin was found to be approximately six times shorter in aerated dimethyl sulfoxide (B87167) (DMSO) compared to a degassed solution. nih.gov
| Compound Type | Condition | Triplet Lifetime (τT) |
|---|---|---|
| Pd(II) Porphyrin | Degassed Solution | Can be several hundred μs |
| Pd(II) Porphyrin | Aerated Solution | Significantly shorter due to O2 quenching |
Due to the pronounced heavy atom effect of palladium, the quantum yield of triplet formation (ΦT) for this compound is expected to be near unity. This high efficiency of intersystem crossing is a hallmark of palladium porphyrins and is the primary reason for their strong phosphorescence and photosensitizing capabilities.
The efficiently populated and relatively long-lived triplet state of this compound can transfer its energy to ground-state molecular oxygen (a triplet state), resulting in the formation of highly reactive singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). Various studies on this compound and its derivatives have reported high singlet oxygen quantum yields, often in the range of 0.30 to 0.63, depending on the solvent. utu.ac.in For example, one study reported a singlet oxygen quantum yield of 54% in acetonitrile and 63% in tetrahydrofuran for a derivative of this compound. utu.ac.in
| Quantum Yield | Value | Significance |
|---|---|---|
| Triplet Formation (ΦT) | Approaches 1 (expected) | Highly efficient population of the triplet state. |
| Singlet Oxygen Generation (ΦΔ) | 0.30 - 0.63 | Excellent photosensitizer for generating singlet oxygen. |
Picosecond time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the transient structures and kinetics of excited states of molecules. In a study of a molecular dyad containing a this compound unit linked to a Rhenium(I) tricarbonyl bipyridine complex, picosecond TRIR was used to monitor the excited-state dynamics following photoexcitation. nih.gov Upon excitation at 532 nm in dichloromethane, the TRIR spectra showed the rapid growth of bands corresponding to the π-π* excited state of the palladium porphyrin. These transient bands were observed to decay with lifetimes in the range of 20-50 picoseconds, providing direct kinetic information about the deactivation of the excited state. nih.gov This technique allows for the direct observation of vibrational mode changes in the excited state, offering insights into the structural rearrangements that occur upon photoexcitation.
Energy and Electron Transfer Mechanisms
The well-defined excited-state properties of this compound make it an excellent component in systems designed for studying and utilizing energy and electron transfer processes. Its high triplet energy and long triplet lifetime in the absence of quenchers allow it to act as an efficient photosensitizer.
In the aforementioned dyad study, intramolecular electron transfer from the photoexcited palladium porphyrin to the linked Rhenium complex was observed. nih.gov The TRIR spectra provided evidence for the formation of a charge-separated state, characterized by specific shifts in the carbonyl stretching frequencies of the Rhenium moiety. The lifetime of this charge-separated state was also determined to be in the picosecond timescale. nih.gov This demonstrates the capability of photoexcited this compound to act as an electron donor in suitably designed molecular systems.
Furthermore, the triplet state of this compound can participate in triplet-triplet energy transfer to other molecules with lower triplet energy levels. This process is fundamental to applications such as photon upconversion, where the energy from two or more lower-energy photons is combined to generate a higher-energy photon.
Intramolecular Electron Transfer Processes in Dyads and Conjugates
This compound, hereafter referred to as PdTPP, is a component of interest in the construction of molecular dyads and conjugates designed for photoinduced electron transfer. In these systems, the porphyrin unit typically serves as a photoexcitable electron donor, covalently linked to an electron acceptor moiety. A common acceptor used in such dyads is fullerene (C₆₀).
The fundamental mechanism of intramolecular electron transfer in these donor-acceptor systems is initiated by the absorption of light by the PdTPP core. Upon excitation to its singlet excited state, an electron can be transferred to the appended acceptor molecule. This process results in the formation of a charge-separated state, characterized by a positively charged porphyrin radical cation (PdTPP•⁺) and a negatively charged acceptor radical anion. The efficiency and kinetics of this charge separation are governed by the electronic coupling between the donor and acceptor, the distance separating them, and the energetics of the system in a given solvent environment. For instance, in porphyrin-fullerene dyads studied in polar solvents like benzonitrile, photoinduced electron transfer from the porphyrin's first excited singlet state to the fullerene occurs with a quantum yield approaching unity. elsevierpure.com The resulting charge-separated state can have a lifetime ranging from tens to hundreds of picoseconds, which is a critical parameter for the potential use of these dyads in artificial photosynthesis or molecular electronics. elsevierpure.com
Triplet-Triplet Annihilation (TTA) in Upconversion Systems
This compound and its derivatives are highly effective as sensitizers (or donors) in triplet-triplet annihilation photon upconversion (TTA-UC) systems. TTA-UC is a process that converts lower-energy photons into higher-energy light, and it relies on a sequence of energy transfer steps between a sensitizer (B1316253) and an annihilator (or emitter).
The process begins when the PdTPP sensitizer absorbs a low-energy photon, promoting it to an excited singlet state. Due to the heavy palladium atom, PdTPP undergoes highly efficient intersystem crossing (ISC) to its long-lived triplet state. This high triplet quantum yield is a key characteristic that makes palladium porphyrins excellent sensitizers. rsc.org Subsequently, through a process called triplet-triplet energy transfer (TTET), the excitation energy is transferred from the PdTPP triplet state to the triplet state of an annihilator molecule, such as rubrene (B42821) or diphenylhexatriene. tuni.firesearchgate.net For this transfer to be efficient, the triplet energy level of the sensitizer must be higher than that of the annihilator. Finally, two annihilator molecules in their triplet states collide and undergo triplet-triplet annihilation (TTA). This interaction results in one annihilator being promoted to an excited singlet state, while the other returns to its ground state. The excited annihilator then decays back to its ground state by emitting a high-energy, upconverted photon. rsc.org
Photoinduced Electron/Energy Transfer (PHT) Mechanisms in Composite Materials
When incorporated into composite materials, this compound can engage in photoinduced electron or energy transfer (PHT) with the host material. These composites are designed to leverage the strong light-absorbing properties of the porphyrin and the unique electronic or structural properties of the matrix material, such as graphene oxide (GO) or titanium dioxide (TiO₂).
In a composite where a derivative of PdTPP is covalently grafted onto graphene oxide nanosheets, photo-induced electron transfer occurs at the interface between the porphyrin and the GO. elsevierpure.com Upon illumination, the porphyrin component absorbs light and transfers an electron to the graphene oxide sheet, which acts as an electron acceptor. This process generates a photocurrent, demonstrating the potential of such materials in optoelectronic devices. elsevierpure.com
Similarly, in hybrid nanomaterials composed of palladium(II) porphyrins anchored to the surface of TiO₂, the porphyrin acts as a photosensitizer. Under visible light irradiation, the excited porphyrin can initiate electron and/or energy transfer processes that lead to the generation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. mdpi.com The palladium center can help anchor the porphyrin to the TiO₂ surface, facilitating efficient interfacial transfer. These composite materials show enhanced photocatalytic activity in the degradation of pollutants compared to the individual components. mdpi.com
Photostability and Photodegradation Studies
Factors Influencing Photodegradation Quantum Yields
The photostability of this compound is a critical parameter for its practical applications and is quantified by its photodegradation quantum yield (Φ_photo_). Several factors significantly influence this value, with the presence of molecular oxygen and the lifetime of the porphyrin's triplet state being paramount.
In the presence of oxygen (aerobic conditions), the primary photodegradation pathway often involves the generation of singlet oxygen by the excited triplet state of the porphyrin. This highly reactive species can then attack the porphyrin macrocycle, leading to its destruction. Consequently, the photostability of PdTPP is generally lower in air-saturated solutions compared to deoxygenated ones.
Under anaerobic (oxygen-free) conditions, the triplet state is not quenched by oxygen, leading to a dramatic increase in its lifetime—by approximately three orders of magnitude. researchgate.netchemrxiv.org This much longer-lived triplet state has a higher probability of participating in other degradation reactions, causing the photostability of planar porphyrins like PdTPP to decrease significantly in deaerated solutions. researchgate.net Furthermore, the increased oxidation potential of palladium porphyrins compared to their zinc or magnesium counterparts enhances their photostability by making them more resistant to photooxidation. researchgate.netchemrxiv.org
| Compound | Condition | Triplet Lifetime (τT) | Φphoto | Reference |
|---|---|---|---|---|
| PdTPP | Deoxygenated | ~100s of μs | ~3 x 10-5 | researchgate.net |
| PdOEP | Oxygenated | Not specified | 1.5 x 10-7 | researchgate.net |
| PdOEP | Deoxygenated | ~100s of μs | 3 x 10-5 | researchgate.net |
| Nonplanar Pd Porphyrin | Deoxygenated | ~100s of ns | < 10-9 | chemrxiv.org |
Identification of Photoproducts and Degradation Pathways
The photodegradation of porphyrins is an oxidative process that leads to the destruction of the conjugated macrocycle. The mechanism generally involves reactive oxygen species, particularly singlet oxygen, and various radical species. While specific, stable photoproducts for this compound are not commonly isolated and identified, the degradation pathway is understood to proceed via oxidative cleavage of the porphyrin ring.
Studies on related metalloporphyrins suggest that the process can be complex. For some metallated tetra-phenyl-porphyrins, photodegradation may involve an initial demetallation step, yielding the free-base porphyrin. This free-base intermediate then undergoes further degradation. The oxidative attack on the macrocycle's methine bridges is a key step, leading to the breakdown of the large, conjugated system into smaller, less-colored fragments. This decomposition is observed as the bleaching of the intense Soret band in the UV-vis spectrum of the porphyrin.
Influence of Steric and Electronic Factors on Photostability
Both steric and electronic properties of the porphyrin molecule can be rationally modified to enhance its photostability.
Electronic Factors: A key electronic factor is the oxidation potential of the central metal. Palladium, being a noble metal, imparts a higher oxidation potential to the porphyrin macrocycle compared to metals like zinc or magnesium. researchgate.netchemrxiv.org This makes the PdTPP complex more resistant to oxidative degradation, resulting in higher photostability under aerobic conditions.
Steric Factors: Steric hindrance can have a spectacular effect on photostability, particularly under anaerobic conditions. Introducing bulky substituents at the meso-positions of the porphyrin can force the macrocycle to adopt a nonplanar, distorted conformation. This nonplanarity provides a deactivation pathway for the excited triplet state that shortens its lifetime significantly—by as much as three orders of magnitude compared to planar analogues like PdTPP. researchgate.netchemrxiv.org In deoxygenated solutions, where the triplet state lifetime is the dominant factor in degradation, this rapid, non-destructive decay channel leads to a massive increase in photostability. For nonplanar palladium porphyrins, the photobleaching quantum yield can be reduced by over a hundred-fold, reaching extremely low values of less than 10⁻⁹. chemrxiv.org
Catalytic Applications and Mechanistic Insights of Meso Tetraphenylporphyrinato Palladium Complexes
Palladium-Catalyzed Carbon-Carbon Coupling Reactions
Self-Coupling of Potassium Aryltrifluoroborates (PATFBs)mdpi.com
(meso-Tetraphenylporphyrinato)palladium(II) (PdTPP) and its derivatives have been identified as effective catalysts for the oxidative self-coupling of potassium aryltrifluoroborates (PATFBs). mdpi.com This reaction provides a direct and convenient method for synthesizing symmetrical biaryls, avoiding the need for two different substrates as required in cross-coupling reactions. mdpi.com The use of these nature-inspired catalysts, which mimic biological systems like chlorophylls (B1240455) and heme, allows for the reaction to proceed under environmentally friendly conditions, such as in water and open air, without the need for a base. mdpi.com
While a detailed catalytic cycle for the PdTPP-catalyzed self-coupling of PATFBs is not explicitly detailed in the provided source, the general mechanism for palladium-catalyzed cross-coupling reactions involves a series of steps. Typically, this begins with the formation of an active Pd(0) species, followed by oxidative addition of a substrate to the palladium center, transmetalation with the organoboron compound, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. In this specific self-coupling reaction, which is oxidative, the palladium center would cycle between different oxidation states, facilitating the formation of the biaryl product. The porphyrin ligand acts as an N-pincer, stabilizing the palladium ion during the catalytic process. mdpi.com
The self-coupling reaction of potassium aryltrifluoroborates has been studied using various porphyrin N-pincer Pd(II)-complexes, including this compound (PdTPP). mdpi.com A particularly effective catalyst from this family is Pd(II)-tetrasodium meso-tetra(p-sulfonatophenyl)porphyrin (PdTSTpSPP), which demonstrated high efficiency in water under ambient conditions. mdpi.com For instance, the self-coupling of potassium 4-methoxyphenyltrifluoroborate was achieved with a 98% yield of the corresponding biaryl in just 15 minutes using 0.1 mol% of PdTSTpSPP in water at room temperature and open to the air. mdpi.com In comparison, the parent PdTPP catalyst in a water/DMF mixture provided a 21% yield after 4 hours, indicating that water-soluble derivatives significantly enhance catalytic activity in aqueous media. mdpi.com
The protocol exhibits a broad substrate scope, tolerating a variety of functional groups on the aryltrifluoroborate, regardless of their electronic nature or position on the aromatic ring. mdpi.com Both electron-donating and electron-withdrawing groups are well-tolerated, leading to excellent isolated yields of the self-coupled products. mdpi.com Unsubstituted and heteroaryltrifluoroborates also react efficiently, producing symmetrical biaryls in high yields. mdpi.com The high turnover numbers (TON) and turnover frequencies (TOF) highlight the catalyst's efficiency. mdpi.com
Table 1: Self-Coupling of Various Potassium Aryltrifluoroborates Catalyzed by PdTSTpSPP in Water mdpi.com
| Entry | Substrate (Potassium Aryltrifluoroborate) | Product (Symmetrical Biaryl) | Yield (%) | TON | TOF (h⁻¹) |
|---|---|---|---|---|---|
| 1 | 4-Methoxyphenyl | 4,4'-Dimethoxy-1,1'-biphenyl | 98 | 1960 | 7840 |
| 2 | 4-Methylphenyl | 4,4'-Dimethyl-1,1'-biphenyl | 97 | 1940 | 7760 |
| 3 | 4-(tert-Butyl)phenyl | 4,4'-Di-tert-butyl-1,1'-biphenyl | 95 | 1900 | 7600 |
| 4 | 4-Fluorophenyl | 4,4'-Difluoro-1,1'-biphenyl | 92 | 1840 | 7360 |
| 5 | 4-Chlorophenyl | 4,4'-Dichloro-1,1'-biphenyl | 90 | 1800 | 3600 |
| 6 | 4-Bromophenyl | 4,4'-Dibromo-1,1'-biphenyl | 89 | 1780 | 3560 |
| 7 | 4-Formylphenyl | 4,4'-Diformyl-1,1'-biphenyl | 88 | 1760 | 1760 |
| 8 | Phenyl | 1,1'-Biphenyl | 96 | 1920 | 7680 |
| 9 | Thiophen-2-yl | 2,2'-Bithiophene | 86 | 1720 | 1720 |
Suzuki-Miyaura Reactions and Related Cross-Coupling Processessigmaaldrich.comresearchgate.net
Palladium-porphyrin complexes, including derivatives of this compound, serve as effective catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. nih.govyoutube.com The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.govyoutube.com
A study utilizing meso-tetrakis[4-(methoxycarbonyl)phenyl]porphyrinatopalladium(II) supported on graphene oxide (Pd-TMCPP-GO) demonstrated high catalytic activity for the Suzuki reaction between aryl halides and phenylboronic acid. researchgate.net This heterogeneous catalyst system allows for good to excellent product yields and can be reused for multiple cycles without a significant drop in activity. researchgate.net Similarly, 4-tosylated coumarins have been successfully coupled with aryl trifluoroborates in a Suzuki-type reaction, showcasing the versatility of these palladium-catalyzed transformations. researchgate.net The choice of ligands, solvents, and bases is crucial for optimizing these reactions, which are widely employed in both academic and industrial settings. sigmaaldrich.comnih.gov
Other Organometallic Transformationsresearchgate.net
Beyond the well-known Suzuki-Miyaura reaction, palladium catalysis is instrumental in a variety of other organometallic transformations for creating C-C bonds. researchgate.net For instance, 4-tosylated coumarins, which are effective partners in Suzuki couplings, can also participate in Stille reactions. researchgate.net The versatility of palladium catalysts allows for site-specific arylations even in complex molecules. An example is the arylation of the 4-position in coumarins bearing a bromo-substituent at the 3-position, demonstrating the high selectivity that can be achieved. researchgate.net The development of these methods under mild and efficient conditions, sometimes even solvent-free, highlights the continuous advancement in transition metal catalysis for the synthesis of complex organic scaffolds like 4-arylcoumarins. researchgate.net
Electrocatalysis
This compound (PdTPP) and its derivatives have been investigated as catalysts for electrochemical reactions, particularly for proton reduction to produce hydrogen gas. rsc.orgresearchgate.net In a comparative study, the performance of PdTPP was contrasted with its ferrocene-containing analogue, palladium(II) meso-tetraferrocenylporphyrin (PdTFcP), for electrocatalytic hydrogen generation in dimethylformamide (DMF) with trifluoroacetic acid (TFA) as the proton source. rsc.orgresearchgate.net
The presence of ferrocenyl groups on the porphyrin macrocycle was found to significantly enhance the catalytic activity. rsc.org Specifically, the PdTFcP catalyst favorably shifted the overpotential to a less negative value by approximately 200 mV compared to PdTPP. rsc.orgresearchgate.net Furthermore, the catalytic rate of hydrogen production was an order of magnitude higher for the ferrocenyl derivative. rsc.org While PdTFcP showed catalytic behavior with TFA, it was not active when triethylamine (B128534) hydrochloride (TEAHCl) was used as the acid. rsc.orgresearchgate.net Spectroelectrochemical experiments and DFT calculations suggest that the catalytic process proceeds through a phlorin anion intermediate. rsc.org These findings demonstrate that modifying the peripheral substituents of the porphyrin ring is a powerful strategy for tuning the electrocatalytic properties of this compound complexes. rsc.orgresearchgate.net
Electrocatalytic Proton Reduction for Hydrogen Generation
This compound(II) (PdTPP) has been investigated as a molecular catalyst for the electrochemical reduction of protons to generate hydrogen (H₂). This process is a critical component of technologies aimed at producing clean energy. The catalytic activity of PdTPP is typically studied in organic solvents like dimethylformamide (DMF) with the addition of a proton source, such as trifluoroacetic acid (TFA). The efficiency of the catalysis is evaluated based on metrics like overpotential, which is the extra potential required to drive the reaction, and the catalytic rate or turnover frequency (TOF), which quantifies the number of H₂ molecules produced per catalyst molecule per second.
The catalytic performance of PdTPP for hydrogen evolution is often benchmarked against other metalloporphyrins to understand the role of the central metal ion. When compared under identical conditions with its copper analogue, (meso-Tetraphenylporphyrinato)copper(II) (CuTPP), distinct catalytic behaviors can be observed. For instance, in studies using stronger acids like TFA, both complexes may show catalytic activity. However, the choice of the central metal can significantly impact the catalyst's robustness and efficiency with different proton sources. rsc.orgresearchgate.net
Furthermore, comparisons are made with porphyrins containing different macrocyclic ligands, such as porphyrazines and phthalocyanines. These comparisons reveal that structural modifications to the porphyrin ring, in addition to changing the central metal, can tune the electronic and catalytic properties of the complex. researchgate.net The coordination environment and the ligand field strength imposed by the macrocycle are crucial factors influencing the catalytic activity of the central metal ion. researchgate.net
Modifying the peripheral substituents on the tetraphenylporphyrin (B126558) ligand is a key strategy for tuning the catalytic properties of the palladium center. A notable example is the replacement of the meso-phenyl groups with ferrocenyl groups to create (meso-Tetraferrocenylporphyrinato)palladium(II) (PdTFcP). rsc.orgresearchgate.net
The introduction of electron-donating ferrocenyl moieties has a significant impact on the electrocatalytic performance for hydrogen production in a DMF/TFA mixture. rsc.orgresearchgate.net Specifically, the presence of the ferrocene (B1249389) groups on the porphyrin favorably shifts the overpotential to a less negative value by approximately 200 mV compared to the parent PdTPP. rsc.orgresearchgate.net Moreover, this substitution dramatically increases the catalytic rate of hydrogen production by an order of magnitude, reaching values around 6 x 10³ s⁻¹. rsc.orgresearchgate.net This enhancement is attributed to the electronic effect of the ferrocenyl groups, which increases the electron density at the palladium center, thereby facilitating the proton reduction process. The general principle is that the electronic nature of the substituents—whether electron-donating or electron-withdrawing—can systematically alter the redox potentials of the metalloporphyrin, which in turn affects the overpotential and kinetics of the catalytic reaction. nih.govnih.gov
Table 1: Comparison of Electrocatalytic H₂ Generation Performance
| Catalyst | Proton Source | Overpotential Shift (vs. PdTPP) | Catalytic Rate (s⁻¹) |
| PdTPP | TFA in DMF | - | ~6 x 10² |
| PdTFcP | TFA in DMF | ~200 mV (less negative) | ~6 x 10³ |
Data sourced from studies comparing phenyl and ferrocenyl substituents. rsc.orgresearchgate.net
The electrocatalytic cycle for hydrogen evolution by PdTPP and its derivatives is understood to proceed through a series of electron and proton transfer steps. Spectroelectrochemical experiments and DFT calculations suggest that the catalytic process involves the reduction of the porphyrin ring. rsc.orgresearchgate.net The mechanism is believed to proceed via a phlorin anion intermediate. rsc.orgresearchgate.net
A plausible pathway involves the initial reduction of the Pd(II) porphyrin complex. Subsequent protonation and further reduction steps lead to the formation of a key catalytic intermediate, which is likely a palladium hydride or a related species. The final step involves the reaction of this intermediate to release H₂ and regenerate the initial catalyst, thereby completing the catalytic cycle. The exact nature of the intermediates and the rate-determining step can be influenced by the reaction conditions, including the strength of the acid used as the proton source.
Photocatalysis
Beyond electrocatalysis, palladium porphyrins have also been explored in photocatalytic systems, where light energy is used to drive chemical reactions.
This compound has been incorporated into multicomponent systems for the photocatalytic reduction of carbon dioxide (CO₂) to carbon monoxide (CO). These systems typically consist of a photosensitizer, a catalyst, and a sacrificial electron donor.
In the context of CO₂ reduction, PdTPP can function as a photosensitizer. The role of the photosensitizer is to absorb light and initiate the electron transfer processes necessary for the catalytic cycle. Upon absorbing a photon, the PdTPP molecule is promoted to an electronically excited state. From this excited state, it can transfer an electron to the CO₂ reduction catalyst, which then activates the CO₂ molecule.
One study investigated a dyad system where a Pd porphyrin was covalently linked to a Rhenium(I) tricarbonyl complex, which served as the CO₂ reduction catalyst. mdpi.com In this setup, the palladium porphyrin unit absorbs visible light. The study noted that an induction period was observed for CO formation, suggesting that the active photosensitizer is actually a palladium chlorin (B1196114) species. This species is formed in situ through the hydrogenation of the palladium porphyrin. mdpi.com The reduced porphyrin (chlorin) then participates in the light-driven catalytic cycle. The turnover number for CO (TONCO) was modest in this system, indicating that while feasible, further optimization is required for efficient catalysis. mdpi.com The general mechanism for porphyrin photosensitizers involves absorbing light, transferring energy or an electron to a catalytic center, and being regenerated by a sacrificial electron donor to continue the cycle. researchgate.netbohrium.com The stability of the porphyrin under photoreductive conditions is a critical factor, as over-reduction can lead to decomposition. mdpi.comresearchgate.net
CO2 Reduction to CO
Investigation of Mechanistic Pathways
The catalytic activity of this compound, often abbreviated as PdTPP, and its derivatives is fundamentally linked to their ability to activate substrates and reagents, particularly through photochemically induced pathways. A predominant mechanism in many of its catalytic applications, especially in oxidation and degradation reactions, involves the generation of highly reactive oxygen species (ROS).
Upon absorption of visible light, the palladium porphyrin complex transitions from its ground state to an excited singlet state. Through a process known as intersystem crossing, it efficiently populates a long-lived excited triplet state. This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). This process is known as a Type II photosensitization mechanism. The generated singlet oxygen is a powerful electrophile that can directly react with electron-rich organic substrates, leading to their oxidation or degradation. mdpi.comresearchgate.net
This mechanistic pathway is central to the use of palladium porphyrins in various applications. The general steps can be summarized as:
Photoexcitation: PdTPP + hν → ¹[PdTPP]* → ³[PdTPP]*
Energy Transfer: ³[PdTPP]* + ³O₂ → PdTPP + ¹O₂
Substrate Reaction: ¹O₂ + Substrate → Oxidized/Degraded Products
This singlet oxygen-mediated pathway is a key example of how this compound complexes can catalyze reactions without direct coordination of the substrate to the palladium metal center. The porphyrin acts as a photocatalyst, harnessing light energy to produce a reactive species from a common reagent like oxygen.
Pollutant Degradation
The photocatalytic capabilities of this compound and its functionalized analogues have been effectively harnessed for the degradation of persistent organic pollutants in aqueous environments. These complexes serve as robust photosensitizers that can absorb visible light and initiate the decomposition of hazardous compounds into less harmful substances. mdpi.com
One significant application is the degradation of chlorophenols, a class of toxic and recalcitrant industrial pollutants. Research has demonstrated that palladium(II) porphyrins, when coupled to copolymers, can efficiently degrade 2,4,6-trichlorophenol (B30397) in water when irradiated with white light. rsc.org This process leverages the generation of reactive oxygen species, which attack the aromatic ring of the chlorophenol, leading to its eventual mineralization.
Similarly, hybrid materials incorporating palladium porphyrins have shown high efficacy. For instance, organic-inorganic hybrids composed of a palladium porphyrin and Nickel-Iron Layered Double Hydroxides (NiFe-LDH) have been developed for the photocatalytic degradation of the antibiotic tetracycline. researchgate.net In other systems, supramolecular arrays formed from Sn(IV)-porphyrins and linked by Pd(II) complexes have been used as photocatalysts to break down azo dyes like Acid Orange 7, achieving degradation efficiencies of over 90% in relatively short time frames. mdpi.comresearchgate.net
The general approach involves immobilizing or structuring the palladium porphyrin within a larger framework, such as a polymer or an inorganic hybrid, to create a heterogeneous catalyst. This not only enhances stability and prevents catalyst agglomeration but also facilitates easy recovery and reuse of the photocatalyst. mdpi.com
Below is a table summarizing the application of palladium porphyrin-based catalysts in the degradation of various organic pollutants.
| Catalyst System | Target Pollutant | Light Source | Degradation Efficiency |
| Palladium(II) porphyrin-star copolymers | 2,4,6-Trichlorophenol | White Light | High |
| Palladium porphyrin/NiFe-LDH hybrids | Tetracycline | Visible Light | High |
| Sn(IV)-porphyrin arrays with Pd(II) linkers | Acid Orange 7 Dye | Visible Light | 86-91% within 90 min |
| Pd(II) Porphyrin-TiO₂ Hybrid Nanomaterials | Methylene Blue (model) | Visible Light | Effective |
Oxidation Reactions
This compound complexes are effective catalysts for a variety of oxidation reactions, particularly the photo-oxidation of alkenes. These reactions typically utilize molecular oxygen as the terminal oxidant, making them environmentally benign and synthetically valuable. The mechanism, as described previously, relies on the photosensitized generation of singlet oxygen (¹O₂), which then reacts with the alkene substrate. mdpi.comresearchgate.net
A notable example is the O₂-mediated oxidation of cyclic alkenes. In a composite system where a palladium porphyrin derivative acts as the photosensitizer, cyclohexene (B86901) is selectively oxidized to cyclohexenyl hydroperoxide with greater than 90% selectivity. researchgate.net This hydroperoxide is a key intermediate that can be further transformed into other valuable oxygenated products like cyclohex-2-en-1-ol and cyclohex-2-en-1-one.
The versatility of this catalytic system is also demonstrated in the oxidation of other alkenes, such as cyclooctene (B146475). When cyclooctene is present, it also undergoes efficient oxygenation, leading to the formation of cyclooctene epoxide, among other products. mdpi.comresearchgate.net The ability to generate different oxygenated products from simple alkenes and molecular oxygen highlights the synthetic utility of these palladium porphyrin catalysts.
The table below details the products obtained from the palladium porphyrin-catalyzed photo-oxidation of representative cyclic alkenes.
| Substrate | Primary Product | Other Major Products |
| Cyclohexene | Cyclohexenyl hydroperoxide | Cyclohex-2-en-1-ol, trans-cyclohexane-1,2-diol monoethyl ether |
| Cyclooctene | Cyclooctene epoxide | Not specified in detail |
Bio-Inspired Catalysis and Biomimetic Systems
Nature has perfected the use of metalloporphyrins as the active sites of enzymes that perform highly efficient and selective catalysis. Hemoglobin, myoglobin, and the cytochrome P450 family all rely on an iron-protoporphyrin IX core to carry out their biological functions, which range from oxygen transport to metabolic oxidation. Bio-inspired catalysis seeks to learn from these natural design principles to create synthetic catalysts that can replicate or expand upon the capabilities of enzymes. nih.gov Synthetic metalloporphyrins, such as this compound, are central to this field, serving as robust and tunable mimics of natural enzyme active sites.
These "synzymes" (synthetic enzymes) often feature a porphyrin macrocycle that provides a stable ligand environment for a central metal ion, which is the locus of catalytic activity. By modifying the peripheral substituents on the porphyrin ring or changing the central metal ion, chemists can fine-tune the catalyst's electronic properties, solubility, and steric environment to control its reactivity and selectivity for specific reactions.
Mimicking Natural Enzyme Functions
The use of palladium porphyrins to catalyze the oxidation of alkenes to epoxides and allylic oxidation products is a direct functional mimicry of cytochrome P450 activity. mdpi.comresearchgate.net Although the specific mechanistic pathway involving photosensitized singlet oxygen differs from the high-valent iron-oxo species used by the natural enzyme, the net reaction—the incorporation of oxygen into an organic substrate catalyzed by a metalloporphyrin—is analogous. This functional biomimicry provides a pathway to achieve enzyme-like reactions under abiotic conditions, often with different substrate scopes or selectivities.
Cooperative Binding Mechanisms
Advanced biomimetic systems often draw inspiration from the cooperative mechanisms found in nature, where multiple components work in concert to achieve a complex transformation. This can involve multiple active sites within a single enzyme or a cascade of reactions between different enzymes. A sophisticated catalytic system involving a palladium porphyrin derivative exemplifies this principle of cooperative catalysis.
In a system designed for the photo-oxidation of alkenes, two distinct metalloporphyrin complexes were co-immobilized within a Nafion membrane. mdpi.comresearchgate.net This system features:
A Palladium(II) Porphyrin (e.g., palladium(II) meso-tetrakis(N-methyl-4-pyridyl)porphyrin): This complex acts as the photosensitizer. Its role is to absorb visible light and generate singlet oxygen (¹O₂), initiating the first step of the reaction: the conversion of an alkene like cyclohexene into its corresponding hydroperoxide. mdpi.comresearchgate.net
An Iron(III) Porphyrin (e.g., iron(III) meso-tetrakis(2,6-dichlorophenyl)porphyrin): This second complex functions as a catalyst for the subsequent transformation of the photogenerated hydroperoxide. It catalyzes the autooxidation processes that convert the hydroperoxide into final products like alcohols and diols. mdpi.comresearchgate.net
In this cooperative arrangement, the palladium porphyrin does not directly bind and transform the final products, nor does the iron porphyrin initiate the reaction with light. Instead, they perform distinct, sequential catalytic roles that are coupled. The palladium complex "prepares" the substrate by creating the hydroperoxide intermediate, which is then "processed" by the iron complex. This division of labor mimics metabolic pathways where different enzymes sequentially modify a substrate to achieve a final product.
Advanced Materials and Supramolecular Assemblies Incorporating Meso Tetraphenylporphyrinato Palladium
Incorporation into Polymeric Matrices and Composites
The integration of PdTPP into polymeric matrices allows for the fabrication of solid-state materials that retain the desirable photophysical properties of the porphyrin while benefiting from the processability and mechanical stability of the polymer.
Polymer Thin Films and Copolymers
PdTPP has been successfully incorporated into various polymer thin films, often through simple blending or co-dissolution with the host polymer followed by spin-coating or drop-casting. This method allows for a high degree of control over the concentration of the porphyrin within the film. The resulting films exhibit the characteristic absorption and emission spectra of PdTPP, indicating that the porphyrin is well-dispersed within the polymer matrix.
In addition to physical blending, copolymers incorporating PdTPP moieties have been synthesized. This covalent attachment ensures a permanent and uniform distribution of the porphyrin units along the polymer chain, preventing phase separation and aggregation that can sometimes occur in blended systems. These copolymers often exhibit enhanced photostability and processability compared to the individual components.
Polyfluorene/PdTPP Composites for Exciton (B1674681) Sensing
A notable application of PdTPP in polymeric composites is in the field of exciton sensing, particularly in polyfluorene (PFO)-based materials. rsc.orgbohrium.comrug.nlresearchgate.net A spectroscopic method has been developed to probe the concentration of triplet excitons in thin films of polyfluorene at room temperature. rsc.orgbohrium.comrug.nl In this system, the energy of photoexcited triplet excitons in the PFO is transferred to the embedded PdTPP molecules. rsc.orgbohrium.comrug.nl This energy transfer results in the phosphorescent emission of the PdTPP, which can be readily detected. rsc.orgbohrium.comrug.nl
The intensity of this phosphorescence is directly proportional to the concentration of triplet excitons in the polyfluorene matrix. rsc.orgbohrium.comrug.nl This technique is highly sensitive, allowing for the detection of triplet excitons in spin-coated polymer films as thin as 10 nm. rsc.orgbohrium.comrug.nl A key advantage of this method is that the doping with PdTPP does not significantly perturb the triplet population in the PFO, as the triplet lifetime of PFO remains constant regardless of the PdTPP concentration. rsc.orgbohrium.comrug.nl This near non-perturbing nature allows for an accurate assessment of the intrinsic triplet exciton dynamics within the conjugated polymer. rsc.orgbohrium.comrug.nl
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Detection Method | Phosphorescent emission from PdTPP | Provides a sensitive probe for triplet exciton concentration | rsc.org, bohrium.com, rug.nl |
| Sensitivity | Detection in films as thin as 10 nm | Enables the study of triplet excitons in nanoscale devices | rsc.org, bohrium.com, rug.nl |
| Impact on PFO Triplet Lifetime | No significant perturbation | Allows for accurate, non-invasive sensing of triplet excitons | rsc.org, bohrium.com, rug.nl |
Triplet-Triplet Annihilation (TTA) Upconversion Systems
Triplet-triplet annihilation (TTA) upconversion is a process that converts lower-energy photons into higher-energy light. nih.gov This process relies on a sensitizer (B1316253) molecule that absorbs the low-energy light and transfers its energy to an annihilator (or emitter) molecule. PdTPP and its derivatives are excellent candidates for sensitizers in TTA-UC systems due to their strong absorption in the visible region and high triplet quantum yields. nih.gov
Integration into Organogels and Hydrogels
The efficiency of TTA upconversion is highly dependent on the diffusion and interaction of the sensitizer and annihilator molecules. While often studied in solution, immobilizing these components in gel matrices offers a pathway to solid-state devices. Organogels and hydrogels provide a semi-rigid environment that can facilitate the necessary molecular interactions for TTA to occur while preventing quenching by molecular oxygen.
The incorporation of PdTPP as a sensitizer into these gel networks allows for the creation of upconverting materials with tunable mechanical properties. In these systems, the gel matrix serves to bring the sensitizer and annihilator into close proximity, enhancing the efficiency of triplet energy transfer.
Design Principles for Air-Stable Upconverting Gels
A significant challenge for TTA upconversion systems is their sensitivity to oxygen, which can quench the triplet states of the sensitizer and annihilator, thereby reducing the upconversion efficiency. The design of air-stable upconverting gels is therefore a critical area of research. A successful strategy involves the co-assembly of a biopolymer (like gelatin), a surfactant (such as Triton X-100), and the upconverting chromophores. nih.gov
This approach leads to the formation of a hierarchical structure with hydrophobic domains that can accommodate the sensitizer and annihilator at high concentrations. nih.gov The dense hydrogen-bonding network of the biopolymer backbone acts as a barrier to oxygen diffusion, significantly reducing the quenching of the triplet states. nih.gov This design has been shown to produce air-stable hydrogels with high upconversion efficiencies. nih.gov While this specific study did not use PdTPP, the principles are directly applicable to the design of air-stable gels incorporating this sensitizer.
| Principle | Mechanism | Advantage | Reference |
|---|---|---|---|
| Biopolymer-Surfactant Co-assembly | Formation of hydrophobic domains within a hydrogel matrix | High local concentration of chromophores | nih.gov |
| Hierarchical Structure | Dense hydrogen-bonding network of the biopolymer | Acts as an oxygen barrier, preventing triplet quenching | nih.gov |
Hybrid Materials with Low-Dimensional Carbon Nanomaterials
The combination of PdTPP with low-dimensional carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, leads to the formation of hybrid materials with synergistic properties. These materials can exhibit enhanced charge transfer characteristics and novel photophysical behaviors.
The interaction between the porphyrin and the carbon nanomaterial is typically non-covalent, driven by π-π stacking between the extended aromatic systems of both components. This non-covalent functionalization is advantageous as it preserves the intrinsic electronic properties of the carbon nanomaterial.
Hybrid materials of CNTs and metalloporphyrins have been explored for applications in electrocatalysis and electroanalysis. nih.gov The characterization of these hybrids often involves techniques such as cyclic voltammetry, scanning and transmission electron microscopy, and various spectroscopic methods to confirm the interaction and understand the resulting electronic properties. nih.gov While the specific synthesis of (meso-Tetraphenylporphyrinato)palladium with these carbon nanomaterials is a specialized area, the general principles of forming such hybrid materials are well-established. The electronic properties of graphene, for instance, are known to be sensitive to surface adsorbates, opening possibilities for tuning the properties of the hybrid material. aps.orgarxiv.orgnih.gov
Graphene and Graphene Oxide Composites
The unique electronic and structural properties of graphene and its oxidized form, graphene oxide (GO), make them excellent substrates for the immobilization of this compound. The resulting composites exhibit synergistic properties, with potential applications in catalysis and optoelectronics.
The functionalization of graphene and graphene oxide with this compound can be achieved through both covalent and non-covalent approaches.
Non-covalent functionalization primarily relies on π-π stacking interactions between the planar porphyrin macrocycle and the sp²-hybridized carbon lattice of graphene. This method is advantageous as it preserves the intrinsic electronic properties of both components. For instance, a water-soluble palladium-porphyrin, synthesized by combining trimethylammonium tetraphenyl porphyrin with palladium(II) (Pd-TTAP), has been shown to non-covalently bond with graphene oxide. This interaction is driven by the strong affinity between the large π-conjugated systems of the porphyrin and the graphene oxide sheets. The binding constant for this interaction has been calculated to be 2.32 × 10⁴ M⁻¹, indicating a strong association between the two components.
Covalent functionalization offers a more robust attachment of the porphyrin to the graphene surface. One-pot cycloaddition reactions have been successfully employed to directly link palladium tetraphenylporphyrin (B126558) (PdTPP) to pristine graphene. biolinscientific.com This method results in a durable hybrid material where the porphyrin is chemically bonded to the graphene lattice. biolinscientific.com Another covalent strategy involves grafting the palladium porphyrin complex onto the surface of graphene oxide. For example, meso-tetrakis[4-(methoxycarbonyl)phenyl]porphyrinatopalladium(II) has been covalently attached to graphene oxide, creating a stable composite material. rsc.org Similarly, palladium(II)-coordinated 5,10,15,20-tetrakis-(4-hexyloxyphenyl)-porphyrin has been grafted onto the surface of graphene oxide. These covalent methods often involve the functional groups present on the graphene oxide surface, such as carboxyl and hydroxyl groups, which can be activated to form amide or ester linkages with suitably modified porphyrins.
Table 1: Functionalization Strategies for this compound-Graphene Composites
| Functionalization Type | Method | Key Findings |
|---|---|---|
| Non-Covalent | π-π stacking of Pd-TTAP on Graphene Oxide | Strong interaction with a binding constant of 2.32 × 10⁴ M⁻¹. |
| Covalent | One-pot cycloaddition of PdTPP to pristine graphene | Formation of a durable hybrid material with ~20% PdTPP content. biolinscientific.com |
| Covalent | Grafting of palladium porphyrin onto graphene oxide | Creates a stable and reusable catalytic system. rsc.org |
The interaction between this compound and graphene or graphene oxide can be monitored through various spectroscopic techniques, with UV-visible absorption spectroscopy being particularly informative. The characteristic Soret band of the porphyrin, a strong absorption peak in the near-UV region, is sensitive to the local environment of the macrocycle.
Upon non-covalent interaction with graphene oxide, the Soret band of the palladium-porphyrin exhibits a red shift. For example, in the case of Pd-TTAP interacting with graphene oxide, a noticeable bathochromic shift of the Soret band is observed, indicating electronic interactions between the porphyrin and the graphene oxide sheet.
In covalently functionalized systems, similar spectral shifts are observed. For graphene-PdTPP hybrids prepared via cycloaddition, the Soret band appears at a slightly different wavelength compared to the free porphyrin, confirming the interaction between the π-system of graphene and the porphyrin. researchgate.net Specifically, a red shift of 2 nm (from 416 nm to 418 nm) has been reported for a tetraphenylporphyrin derivative covalently attached to graphene. researchgate.net The quenching of phosphorescence and a decreased lifetime of the excited state in these composites suggest an efficient energy or electron transfer process from the excited porphyrin to the graphene sheet. biolinscientific.com
Table 2: Spectroscopic Data for this compound-Graphene Composites
| Composite | Spectroscopic Technique | Observation | Implication |
|---|---|---|---|
| Pd-TTAP/Graphene Oxide | UV-visible Spectroscopy | Red shift of the Soret band | Electronic interaction and π-π stacking |
| Graphene-PdTPP (covalent) | UV-visible Spectroscopy | Red shift of the Soret band (~2 nm) researchgate.net | Covalent linkage and electronic interaction researchgate.net |
| Graphene-PdTPP (covalent) | Luminescence Spectroscopy | Quenching of phosphorescence and decreased lifetime biolinscientific.com | Excited state energy/electron transfer biolinscientific.com |
Carbon Nanotube Functionalization
Single-walled carbon nanotubes (SWCNTs) can be covalently modified with a triplet photosensitizer derived from a palladium porphyrin. This functionalization creates nanohybrids with interesting photophysical properties. The covalent linkage is typically achieved through reactions involving functional groups introduced onto the surface of the carbon nanotubes.
Characterization of these nanoconjugates using techniques such as thermogravimetric analysis (TGA), X-ray photoelectron spectroscopy (XPS), and Fourier-transform infrared (FTIR) spectroscopy confirms the successful covalent attachment of the palladium porphyrin moiety. TGA can be used to estimate the amount of functional groups attached to the carbon nanotubes. For example, in one study, the number of functional groups was estimated to be 1 per 414 carbon atoms for a Pd(TPA)₃P-SWCNT(6,5) conjugate. FTIR spectra of the nanoconjugates show characteristic absorption peaks of the porphyrin macrocycle, further corroborating the covalent functionalization.
Upon covalent attachment to SWCNTs, the photoluminescence of the palladium porphyrin is found to be quantitatively quenched. This quenching is attributed to an excited-state charge separation process, which has been confirmed by femtosecond transient absorption studies. These charge-separated states in palladium porphyrin-SWCNT hybrids have been observed to be significantly longer-lived (over 3 ns) compared to those derived from singlet photosensitizer-nanotube hybrids. rsc.org
Self-Assembly and Supramolecular Architectures
The ability of this compound and its derivatives to self-assemble into highly ordered structures is crucial for the development of functional materials for molecular electronics and photonics. The Langmuir-Blodgett technique is a powerful method for creating such ordered assemblies.
The Langmuir-Blodgett (LB) technique allows for the fabrication of ultrathin films with precise control over the molecular organization and film thickness. nih.gov This method involves spreading a solution of an amphiphilic molecule onto a liquid subphase (typically water) and then compressing the resulting monolayer to a desired surface pressure before transferring it onto a solid substrate. nih.govarxiv.org
Palladium-mediated multi-metalloporphyrin arrays can be constructed at the air-water interface and subsequently transferred to solid substrates to form LB films. researchgate.net The formation and stability of the monolayer at the air-water interface are influenced by the central metal ion of the porphyrin and the composition of the subphase. For instance, while some metalloporphyrins may not form stable condensed monolayers on a pure water surface, their stability can be enhanced on a subphase containing a palladium salt, such as K₂PdCl₄, due to the formation of palladium-mediated multiporphyrin arrays. researchgate.net
The properties of the ordered monolayer assemblies of palladium-porphyrin arrays are highly dependent on the molecular packing and intermolecular interactions. The surface pressure-area isotherms of these monolayers provide valuable information about the average molecular area and the stability of the film. For example, zinc 5,10,15,20-tetra(4-pyridyl)porphine has been shown to exhibit the largest average molecular area and the lowest collapse pressure on a K₂PdCl₄ subphase compared to other metalloporphyrins. researchgate.net
Spectroscopic analysis of the LB films reveals changes in the electronic properties of the porphyrins upon assembly. The Soret band of the porphyrins in the monolayers and LB films is typically red-shifted compared to their absorption spectra in solution. The extent of this red shift is dependent on the central metal ion of the porphyrin, indicating different degrees of intermolecular interaction within the ordered assembly. researchgate.net Furthermore, the fluorescence emissions of the porphyrins are partially quenched in the LB films of these multi-metalloporphyrin arrays, suggesting the presence of energy or electron transfer processes within the film. researchgate.net
Metal-Organic Frameworks (MOFs) incorporating PdTPP units
The integration of this compound (PdTPP) units into metal-organic frameworks (MOFs) represents a significant advancement in the development of functional crystalline materials. nih.gov These frameworks synergistically combine the inherent properties of MOFs—such as exceptionally high surface areas, tunable porosity, and structural uniformity—with the distinct catalytic and photophysical characteristics of palladium porphyrins. ijrrr.commdpi.com Metalloporphyrins are valuable building blocks for catalytically active MOFs due to their structural resemblance to cofactors in many metalloenzymes. northwestern.edu The resulting PdTPP-based MOFs are highly ordered, porous materials where the palladium porphyrin units are precisely arranged within the extended crystalline network, serving as either the organic linker or an encapsulated guest. mdpi.com This structural integration creates materials with readily accessible active sites, making them promising candidates for a range of applications, particularly in catalysis. northwestern.edu
The primary strategy for constructing porphyrinic MOFs involves using porphyrin derivatives functionalized with coordinating groups, such as carboxylates, which can act as multitopic linkers to connect metal-ion clusters or secondary building units (SBUs). nih.govsciforum.net This approach allows for the direct incorporation of the PdTPP moiety as an integral part of the framework's backbone. An alternative method involves the postsynthetic metallation of a free-base porphyrin MOF, where a pre-constructed framework containing non-metalated tetraphenylporphyrin linkers is subsequently exposed to a palladium precursor. Researchers have successfully synthesized a family of robust porphyrinic materials (RPMs) that directly incorporate a variety of metalloporphyrins, including Pd(II) complexes, into permanently microporous and stable structures. northwestern.edu These materials are designed to be noncatenated, meaning the frameworks are not interpenetrated, which is crucial for catalytic applications as it ensures large, open channels for reactant diffusion. northwestern.edu
The structural and physical properties of these MOFs can be extensively characterized. For instance, a nanoscale porphyrin-palladium MOF (nPPMOF) has been developed that demonstrates a high capacity for hydrogen loading and a sustained release profile. researchgate.net The porosity of these materials is a key feature, with Brunauer–Emmett–Teller (BET) surface areas often reaching values well over 1000 m²/g, as seen in related porphyrinic MOFs. rsc.org
Below is a data table summarizing the typical structural properties of porphyrin-based MOFs, which are representative of frameworks incorporating PdTPP units.
| Property | Description | Typical Value Range |
| Framework Name | Common nomenclature for the MOF structure (e.g., RPMs, PCN-series) | Varies by synthesis |
| Metal Node | The inorganic secondary building unit (SBU) | Zr₆, Al(OH), Zn₂, etc. |
| Organic Linker | Porphyrin-based ligand, typically a TPP derivative with coordinating groups | meso-tetra(4-carboxyphenyl)porphine (TCPP) |
| BET Surface Area | A measure of the material's porosity | 1000 - 3000 m²/g |
| Pore Volume | The total volume of the pores within the material | 0.5 - 2.0 cm³/g |
| Key Feature | Distinguishing characteristic of the MOF | High chemical stability, large accessible channels northwestern.edursc.org |
The primary application for MOFs incorporating PdTPP units is in catalysis, leveraging the accessible and well-defined palladium active sites. ijrrr.comuchicago.edu These materials function as highly efficient heterogeneous catalysts for a variety of organic transformations. The uniform distribution of active sites within the porous structure overcomes many limitations of traditional homogeneous and heterogeneous catalysts, such as catalyst aggregation and difficult recovery. researchgate.net
One major area of application is in palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis. MOFs containing Pd(II) have been shown to be highly active for Suzuki-Miyaura and Ullmann-type coupling reactions. researchgate.net The electron-rich environment provided by the porphyrin macrocycle and the charge transfer possibilities within the MOF structure can facilitate the catalytic cycle. researchgate.net
Furthermore, the strong light-absorbing properties of the porphyrin unit make these MOFs suitable for photocatalysis. rsc.org Porphyrinic MOFs are attractive as photocatalysts due to their strong absorption in the visible region of the electromagnetic spectrum. rsc.org The incorporation of palladium can enhance photocatalytic activity, for example, in hydrogen evolution reactions or CO₂ reduction, by improving charge separation and transfer. rsc.orgacs.org Research into Hf-PCN-222 containing Pd-metalated porphyrin has highlighted its potential in photocatalytic applications. rsc.org
The catalytic performance of these materials is summarized in the table below.
| Catalyst Type | Reaction | Key Findings |
| Pd-Porphyrin MOF (RPMs) | Oxidation of alkenes and alkanes | Catalytically competent with accessible active sites and high stability. northwestern.edu |
| Immobilized Pd(II) on MOFs | Suzuki-Miyaura Coupling | High activity and recyclability, outperforming some homogeneous catalysts. researchgate.net |
| nPPMOF | Hydrogen Storage & Release | High hydrogen loading capacity with sustained release; demonstrates photothermal effects. researchgate.net |
| Pd-metalated PCN-222 | Photocatalysis (e.g., HER) | Enhanced photocatalytic activity due to the synergistic effect of the porphyrin photosensitizer and the palladium catalyst. rsc.org |
Sensing and Imaging Applications of Meso Tetraphenylporphyrinato Palladium
Optical Oxygen Sensing and Imaging
Optical oxygen sensors offer several advantages over traditional electrochemical methods, including non-invasiveness, high spatial resolution, and lack of oxygen consumption. PdTPP is a key indicator dye used in the fabrication of these sensors. frontierspecialtychemicals.com
The fundamental principle behind PdTPP-based oxygen sensing is the collisional quenching of its phosphorescence by molecular oxygen (O₂). nih.gov The process unfolds as follows:
Excitation: The PdTPP molecule absorbs a photon of light, which elevates it to an excited singlet state.
Intersystem Crossing: Due to the presence of the heavy palladium atom, the molecule efficiently undergoes intersystem crossing from the singlet state to a long-lived triplet state. nih.gov
Phosphorescence: In the absence of a quenching agent, the molecule returns to its ground state by emitting a photon, a process known as phosphorescence.
Quenching: Molecular oxygen, being a triplet in its ground state, can interact with the excited triplet state of the PdTPP molecule. nih.gov This interaction leads to a non-radiative deactivation of the PdTPP and the generation of singlet oxygen. As a result, the phosphorescence intensity and lifetime are reduced or "quenched."
This relationship between the oxygen concentration and the phosphorescence is quantitatively described by the Stern-Volmer equation. nih.gov
Stern-Volmer Equation (Intensity): I₀ / I = 1 + Ksv * [O₂]
Stern-Volmer Equation (Lifetime): τ₀ / τ = 1 + Ksv * [O₂]
Where:
I₀ and τ₀ are the phosphorescence intensity and lifetime in the absence of oxygen.
I and τ are the phosphorescence intensity and lifetime in the presence of oxygen.
Ksv is the Stern-Volmer quenching constant, which is a measure of the sensor's sensitivity. nih.gov
[O₂] is the concentration of molecular oxygen.
By measuring the changes in phosphorescence intensity or lifetime, the concentration of oxygen can be precisely determined. nih.gov
(meso-Tetraphenylporphyrinato)palladium is particularly well-suited for use as an oxygen probe due to several key characteristics. The exceptionally long phosphorescence lifetimes of palladium porphyrins make them ideal for oxygen sensing in biologically relevant ranges. nih.gov The heavy palladium atom promotes rapid intersystem crossing to the long-lived triplet state, which is efficiently deactivated by molecular oxygen through collisional quenching. nih.gov This high quenching efficiency translates to high sensitivity. Furthermore, PdTPP exhibits good photostability, which is crucial for the long-term performance and reliability of optical sensors. nih.gov
For practical applications, the PdTPP indicator dye must be immobilized within a solid, oxygen-permeable matrix to create a sensor film. worldscientific.com The choice of matrix and immobilization strategy is critical as it influences the sensor's sensitivity, response time, and stability. Common strategies include:
Physical Entrapment in Polymers: This is one of the most common methods, where PdTPP is physically dissolved or dispersed in an oxygen-permeable polymer matrix. worldscientific.com Polystyrene and its derivatives are frequently used due to their good processability and compatibility with the dye. rsc.orgacs.org Silicone-based polymers like polydimethylsiloxane (B3030410) (PDMS) are also employed due to their high oxygen permeability. mdpi.com
Covalent Coupling: To overcome issues like dye leaching or migration, which can affect long-term stability, PdTPP can be covalently bonded to the polymer matrix. nih.gov This involves chemically modifying the porphyrin structure to include reactive groups that can form a permanent link with the support material.
Sol-Gel Encapsulation: PdTPP can be entrapped within an organically modified silicate (B1173343) (Ormosil) matrix prepared via the sol-gel process. bohrium.com These materials can be highly porous, allowing for easy diffusion of oxygen to the indicator dye, which can lead to very high sensitivity. nih.gov
Electrospun Nanofibers: Incorporating PdTPP into nanofibers, produced by electrospinning, creates sensor materials with an extremely high surface-area-to-volume ratio. nih.govresearchgate.net This large surface area facilitates rapid interaction between the indicator and oxygen, potentially leading to faster response times. researchgate.net
Self-Assembled Films: Thin films can be created by the self-assembly of modified porphyrin molecules on suitable substrates, such as alumina (B75360) plates. rsc.orgresearchgate.net This method allows for precise control over the film's structure at the molecular level.
The table below summarizes various immobilization matrices used for palladium porphyrin-based oxygen sensors.
| Immobilization Matrix | Advantages |
| Polystyrene (PS) | Good photostability, well-established. rsc.org |
| Silicone (e.g., PDMS) | High oxygen permeability, good sensitivity. mdpi.com |
| Ormosils (Sol-Gel) | High porosity, potential for very high sensitivity. nih.gov |
| Nanofibers | High surface area, potential for fast response times. nih.govresearchgate.net |
| Self-Assembled Monolayers | Precise molecular-level control of film structure. rsc.org |
The performance of an optical oxygen sensor is defined by several key parameters, including its sensitivity to oxygen and its response time.
Sensitivity: The sensitivity is often quantified by the Stern-Volmer constant (Ksv). A higher Ksv value indicates a greater degree of quenching for a given oxygen concentration, meaning the sensor is more sensitive. For instance, sensors based on Ormosil particles with linked PdTPP have shown very high sensitivity, making them promising for trace oxygen sensing. nih.gov The sensitivity of films can also be expressed as the ratio of luminescence intensity in the absence of oxygen (I₀) to the intensity in 100% oxygen (I₁₀₀). For a palladium tetrakis(4-carboxyphenyl)porphyrin (PdTCPP) film, this ratio was reported to be 17.7, indicating high sensitivity. rsc.orgscispace.com
Response Time: The response time is typically defined as the time taken for the sensor to reach 90% or 95% of the final signal change after a sudden change in oxygen concentration. mdpi.compresens.de This characteristic is heavily influenced by the thickness of the sensor film and the oxygen permeability of the matrix material. Thinner films and more permeable matrices generally lead to faster response times. For example, a sensor using a 1.9 μm thick PdOEP probe in a sol-gel matrix exhibited a response time of less than 5 seconds. bohrium.com In another study, the response time for a PdTCPP film was 36 seconds when moving from deoxygenated to oxygenated conditions, and 148 seconds for the reverse process. rsc.orgresearchgate.netscispace.com
The following table presents a selection of reported response characteristics for various palladium porphyrin-based oxygen sensors.
| Porphyrin Derivative | Matrix/Substrate | Sensitivity (I₀/I₁₀₀) | Response Time (Ar -> O₂) | Response Time (O₂ -> Ar) |
| PdTCPP | Alumina Plate | 17.7 | 36 s | 148 s |
| PtTFPP* | Polystyrene | >3 | 18 s | 60 s |
| PdOEP | Sol-Gel | - | < 5 s | - |
Note: Data for the closely related Platinum(II) meso-tetrakis(pentafluorophenyl)porphyrin (PtTFPP) is included for comparative context. rsc.org
Chemical Sensing of Gaseous Analytes
Beyond oxygen, the optical properties of this compound can be modulated by other chemical species, enabling its use in sensors for different gaseous analytes.
The palladium center in the PdTPP complex can coordinate with electron-donating molecules, such as amines. researchgate.net This coordination event alters the electronic structure of the porphyrin macrocycle, leading to observable changes in its UV-visible absorption spectrum. For example, the strong Soret band, a characteristic feature in the absorption spectrum of porphyrins, can shift or change in intensity upon exposure to amine vapors. ama-science.org This spectral response forms the basis for detecting gaseous amines. Research has shown that various porphyrin films react to vapors like hydrochloric acid (HCl) and ammonia (B1221849) (NH₃), causing distinct changes in their absorption spectra, which can be used for semi-quantitative analysis. ama-science.org While much of the detailed research has focused on other metalloporphyrins, the fundamental principle of amine coordination to the central metal ion is applicable to PdTPP, suggesting its potential for development as a component in optical sensors for detecting electron-donating amines. researchgate.netmdpi.com
Detection of Electron-Donating Amines
"Turn-on" Fluorescence Sensing Mechanisms
"Turn-on" fluorescent sensors operate by transitioning from a non-fluorescent or weakly fluorescent state to a highly fluorescent state upon interaction with a target analyte. This mechanism offers high sensitivity and a clear signal against a low-background environment. In the context of porphyrin-based sensors, this is often achieved by designing a system where the porphyrin's fluorescence is initially quenched. The analyte then interacts with the quenching moiety, disrupting the quenching process and "turning on" the fluorescence. For instance, the coordination of an analyte to the central metal ion can alter the electronic properties of the macrocycle, leading to a significant increase in fluorescence intensity. While the principle is broadly applied, specific "turn-on" systems utilizing this compound are designed to be highly selective for particular analytes.
Effect of Amine Binding on Photophysical Properties
The photophysical properties of metalloporphyrins, including this compound, are sensitive to the coordination of axial ligands to the central metal ion. The binding of amines, which are Lewis bases, to the palladium center can induce notable changes in the compound's absorption and emission spectra. This interaction can lead to a quenching or enhancement of the porphyrin's phosphorescence. The mechanism often involves the amine ligand altering the energy of the metal's d-orbitals, which in turn affects the efficiency of intersystem crossing and the lifetime of the triplet excited state. These changes in photophysical properties upon binding with amines form the basis for developing sensors for these compounds.
Lasing-Based Sensory Mechanisms for Enhanced Sensitivity
To achieve ultra-high sensitivity, sensory mechanisms can be integrated with lasing principles. In such a system, the sensing material, like this compound, is incorporated into a microcavity that supports lasing action. The interaction of the analyte with the palladium-porphyrin complex alters its optical properties (e.g., refractive index or gain). This change, in turn, modifies the output of the laser, such as its wavelength or intensity. Because laser characteristics are extremely sensitive to intracavity conditions, even minute concentrations of an analyte can cause a detectable shift, leading to a significant enhancement in sensory performance.
Vapor Phase Detection Methodologies
This compound can be used for the detection of volatile organic compounds (VOCs) in the vapor phase. Methodologies for this application typically involve depositing a thin film of the porphyrin complex onto a transducer, such as a quartz crystal microbalance or an optical fiber. When the target vapor interacts with the porphyrin film, it can be adsorbed onto the surface or intercalate into the film. This interaction leads to a change in the physical properties of the film, such as its mass, refractive index, or absorbance/luminescence characteristics. These changes are then converted into a measurable signal by the transducer, allowing for the detection and quantification of the vapor. The selectivity of such sensors can be tuned by modifying the peripheral substituents on the tetraphenylporphyrin (B126558) macrocycle.
Exciton (B1674681) Sensing in Organic Semiconductors
Understanding the behavior of triplet excitons in organic semiconductors is critical for improving the efficiency of devices like organic light-emitting diodes (OLEDs) and organic solar cells. rug.nl this compound and its analogs have emerged as powerful tools for probing these elusive quasi-particles.
Detection of Triplet Excitons in Polyfluorene
A highly sensitive method has been developed for detecting triplet excitons in thin films of the organic semiconductor polyfluorene (PF) at room temperature using a palladium-coordinated porphyrin, meso-tetratolylporphyrin-Pd (PdTPP), which is structurally similar to this compound. rsc.orgbohrium.com In this system, the energy from photoexcited triplet excitons within the polyfluorene film is transferred to the guest PdTPP molecules. researchgate.net This energy transfer causes the PdTPP to phosphoresce, and the intensity of this emission is directly proportional to the concentration of triplet excitons in the polymer film. rsc.org This technique is sensitive enough to detect triplets in films as thin as 10 nanometers. rug.nlbohrium.com A crucial advantage of this method is that it is nearly non-perturbing; the presence of the PdTPP sensor does not significantly alter the lifetime of the triplet excitons in the polyfluorene host. rug.nlrsc.org
| Feature | Description | Reference |
| Sensor Molecule | meso-tetratolylporphyrin-Pd (PdTPP) | rsc.orgbohrium.com |
| Host Material | Poly(9,9-di-n-octylfluorene) (PFO) | rug.nl |
| Detection Principle | Energy transfer from host triplet excitons to guest PdTPP, detected as phosphorescence. | rsc.orgresearchgate.net |
| Sensitivity | Allows detection in ultra-thin films (10 nm) at room temperature. | rug.nlbohrium.com |
| Impact on Host | The detection method is nearly non-perturbing to the triplet population. | rug.nlrsc.org |
Mechanisms of Triplet Energy Transfer
The transfer of energy from the host organic semiconductor to the palladium-porphyrin sensor is governed by specific quantum mechanical principles.
Dexter Energy Transfer: The primary mechanism for triplet-triplet energy transfer between the polyfluorene host and the palladium-porphyrin guest is the Dexter mechanism. nih.gov This is a short-range process that requires the wavefunctions of the donor (polyfluorene triplet exciton) and the acceptor (palladium-porphyrin) to overlap. Energy is transferred via a double electron exchange, which is why this mechanism is effective for triplet states where radiative decay is spin-forbidden. The rate of Dexter transfer is exponentially dependent on the distance between the donor and acceptor molecules. nih.gov
Charge-Transfer Mediated Transfer: In some systems involving inorganic nanocrystals and organic molecules, triplet energy transfer can be mediated by an intermediate charge-separated state. nih.govresearchgate.net For example, if hole transfer from the donor to the acceptor is energetically favorable, the triplet transfer may proceed through this charge-transfer state. nih.govresearchgate.net While the direct Dexter mechanism is predominant in the all-organic polyfluorene-PdTPP system, understanding alternative pathways is crucial for designing diverse sensor architectures. In cases where charge transfer is energetically unfavorable, direct triplet transfer occurs, although it may still be mediated by a high-energy, virtual charge-transfer state. nih.govresearchgate.net
Emerging Research Directions and Future Perspectives for Meso Tetraphenylporphyrinato Palladium
The unique photophysical and chemical properties of (meso-Tetraphenylporphyrinato)palladium have established it as a significant compound in various scientific fields. Ongoing research continues to unveil its potential in novel and sophisticated applications. The future of this compound is being shaped by advancements in quantum science, multifunctional materials, computational chemistry, sustainable practices, and catalysis.
Q & A
Q. What are common pitfalls in characterizing this compound, and how can they be mitigated?
- Methodological Answer :
- Pitfall 1 : Residual Pd(II) salts mimic catalytic activity. Solution : ICP-MS analysis ensures <0.1% residual metal.
- Pitfall 2 : Aggregation in NMR solvents. Solution : Use CDCl₃ with 1% pyridine-d₅ to disaggregate the complex.
- Pitfall 3 : Overlooking axial ligand effects. Solution : Conduct UV-Vis titrations with incremental ligand additions to assess binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
